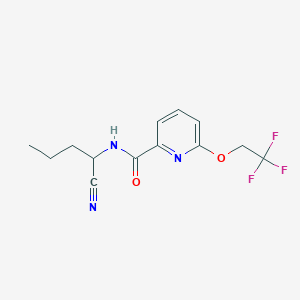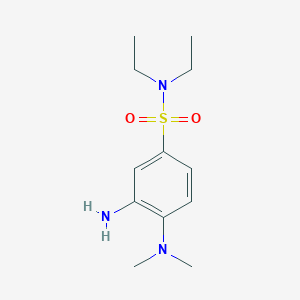![molecular formula C12H22N4O2 B2687381 [1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine CAS No. 1883717-04-1](/img/structure/B2687381.png)
[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine, also known as MEMP, is a pyrazole derivative that has been widely studied for its potential applications in scientific research. MEMP has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for use in various experimental settings.
Mécanisme D'action
[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine is believed to exert its inhibitory effects on PKR by binding to the protein's double-stranded RNA binding domain, preventing its activation in response to viral infection or other stress signals. This mechanism of action has been confirmed through structural studies and mutagenesis experiments.
Biochemical and Physiological Effects:
In addition to its effects on PKR, [1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine has been shown to possess a range of other biochemical and physiological effects. These include inhibition of nitric oxide synthase, modulation of GABA receptors, and activation of the ERK1/2 signaling pathway. These effects suggest that [1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine may have potential applications in a variety of experimental settings.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine is its relatively straightforward synthesis method, which allows for easy production of the compound in large quantities. Additionally, its selective inhibition of PKR makes it a useful tool for studying the role of this protein in various biological processes. However, one limitation of [1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine is its potential for off-target effects, as it has been shown to interact with other proteins in addition to PKR.
Orientations Futures
There are several potential future directions for research on [1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine. One area of interest is its potential as a therapeutic agent for inflammatory diseases, as its inhibition of PKR activity may help to reduce the immune response in these conditions. Additionally, further studies are needed to fully elucidate the compound's effects on other proteins and signaling pathways, which could lead to the development of new experimental tools and therapeutic targets.
Méthodes De Synthèse
The synthesis of [1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine typically involves the reaction of 1-methyl-4-(2-nitrophenyl)-1H-pyrazole-5-carbaldehyde with morpholine in the presence of sodium methoxide. The resulting intermediate is then reduced with sodium borohydride, followed by the addition of formaldehyde and a final reduction step to yield the desired product.
Applications De Recherche Scientifique
[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine has been extensively studied for its potential applications in scientific research. One area of interest is its potential as a selective inhibitor of protein kinase R (PKR), a key regulator of the innate immune response. [1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine has been shown to inhibit PKR activity in vitro, suggesting that it may have potential as a therapeutic agent for inflammatory diseases.
Propriétés
IUPAC Name |
[1-methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-15-12(11(8-13)9-14-15)10-18-7-4-16-2-5-17-6-3-16/h9H,2-8,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIVXHROQXJTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)COCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]furan-3-carboxamide](/img/structure/B2687298.png)
![4-benzoyl-N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687299.png)


![4-methoxy-N-[2-(phenethylsulfamoyl)ethyl]benzamide](/img/structure/B2687306.png)

![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2687309.png)

![N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide](/img/structure/B2687311.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2687312.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2687316.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2687317.png)
